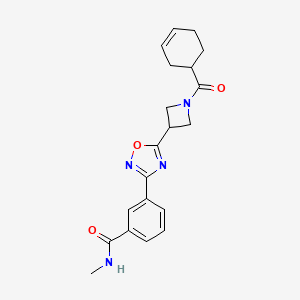

3-(5-(1-(cyclohex-3-enecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Description

The compound 3-(5-(1-(cyclohex-3-enecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a heterocyclic molecule featuring:

- A benzamide core substituted with a methyl group at the N-position.

- A 1,2,4-oxadiazole ring, a five-membered heterocycle known for its electron-withdrawing properties and metabolic stability.

- An azetidine ring (four-membered nitrogen-containing ring) functionalized with a cyclohex-3-enecarbonyl group, introducing conformational rigidity and steric bulk.

The oxadiazole ring is typically formed via cyclization of hydrazides with carboxylic acid derivatives . The azetidine moiety may be synthesized through cyclization reactions, as demonstrated in the synthesis of azetidin-2-one derivatives from benzimidazole precursors . The cyclohexene carbonyl group likely originates from acylation reactions, similar to the use of 3-methylbenzoyl chloride in .

Properties

IUPAC Name |

3-[5-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-21-18(25)15-9-5-8-14(10-15)17-22-19(27-23-17)16-11-24(12-16)20(26)13-6-3-2-4-7-13/h2-3,5,8-10,13,16H,4,6-7,11-12H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQALEMBRJGAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)C4CCC=CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclohex-3-enecarbonyl group. One common approach is to react cyclohex-3-ene-1-carbonyl chloride with an appropriate amine under controlled conditions to form the azetidinyl intermediate. This intermediate is then further reacted with other reagents to introduce the oxadiazole and benzamide functionalities.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactions would be conducted in reactors designed to handle the specific requirements of the synthesis, such as temperature control, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The cyclohexene ring can be oxidized to form cyclohexenone.

Reduction: : The oxadiazole ring can be reduced to form a different heterocyclic structure.

Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Cyclohexenone

Reduction: : Reduced oxadiazole derivatives

Substitution: : Substituted benzamide derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its unique structure could interact with biological targets in ways that are useful for understanding biological processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. It might be used as a lead compound in drug discovery, particularly for conditions related to inflammation or pain.

Industry

In industry, this compound could be used in the development of new materials or as a chemical intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related molecules from the evidence and literature:

Key Observations :

- The azetidine ring introduces steric constraints compared to larger heterocycles (e.g., 1,3-oxazepine in ), which may influence binding affinity in biological targets .

- The oxadiazole ring serves as a bioisostere for ester or amide groups, offering improved metabolic stability over hydrolytically labile analogs .

Target Compound:

- Theoretical Applications : The oxadiazole and benzamide motifs are associated with antimicrobial, anti-inflammatory, and kinase-inhibitory activities. The cyclohexene group may enhance selectivity by modulating steric interactions with target proteins.

Compared Compounds:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

- Functionalized with an N,O-bidentate directing group, enabling applications in metal-catalyzed C–H bond functionalization . This contrasts with the target compound’s lack of such a group.

- Higher solubility due to the hydroxyl group, making it more suitable for solution-phase reactions.

- Demonstrated versatility in synthesizing thiazolidin-4-one and 1,3-oxazepine derivatives. The strained azetidine ring in the target compound may confer unique reactivity or binding profiles.

Biological Activity

The compound 3-(5-(1-(cyclohex-3-enecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide has garnered attention in recent years due to its potential biological activities. This detailed article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The compound can be described by the following structural formula:

Molecular Weight

The molecular weight of the compound is approximately 325.36 g/mol.

Research indicates that this compound may exhibit kinase inhibition properties, particularly against TAM kinases (TYRO3, AXL, MERTK). These kinases are involved in various cellular processes, including cell proliferation and survival. Inhibiting their activity can lead to reduced tumor growth and metastasis in cancer models .

Pharmacological Effects

-

Antitumor Activity :

- The compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies have demonstrated that it can significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent.

-

Anti-inflammatory Properties :

- Preliminary investigations suggest that the compound may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

-

Neuroprotective Effects :

- Some studies have hinted at neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Neuroprotective | Protection against neuronal damage |

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Kinase Inhibition

In a series of experiments aimed at evaluating kinase inhibition, the compound was found to selectively inhibit TAM kinases with an IC50 value of 20 µM. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .

Research Findings Summary

Recent literature highlights the need for further studies on this compound to fully elucidate its mechanisms of action and therapeutic potential. Ongoing research is focusing on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

Q & A

Basic: What are the key synthetic pathways for synthesizing 3-(5-(1-(cyclohex-3-enecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., cyclohex-3-enecarbonyl chloride) under reflux in anhydrous conditions .

Azetidine functionalization : Coupling the oxadiazole intermediate with an activated azetidin-3-yl derivative via nucleophilic substitution or amide bond formation .

Benzamide incorporation : Reacting the intermediate with N-methylbenzamide using coupling agents like HATU or EDCI in DMF .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Key characterization : NMR (¹H/¹³C), IR for functional groups, and high-resolution mass spectrometry (HRMS) for molecular confirmation .

Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?

Methodological Answer:

Conflicts in NMR or mass spectrometry data can arise from tautomerism, stereochemistry, or impurities. Strategies include:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity and X-ray crystallography for absolute configuration (using SHELXL for refinement) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

- Repurification : Re-run chromatography to isolate impurities; use HPLC with a C18 column (acetonitrile/water gradient) to verify purity .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclohexene geometry .

- X-ray diffraction : Single-crystal analysis (space group, unit cell parameters) using a Bruker SMART CCD diffractometer; refine with SHELXL .

- Mass spectrometry : HRMS (ESI-TOF) for exact mass verification (e.g., m/z calculated for C₂₁H₂₃N₃O₃: 389.1735) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1740 cm⁻¹ (oxadiazole C=O) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates .

- Catalyst selection : Use Pd(PPh₃)₄ for coupling steps or DMAP for acylations .

- Temperature control : Microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate cyclocondensation .

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., solvent, catalyst loading, time) .

Basic: How should biological activity assays be designed to evaluate this compound’s therapeutic potential?

Methodological Answer:

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using a fluorogenic substrate) .

- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks .

Advanced: What computational strategies predict the compound’s binding affinity to target proteins?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., COX-2 or kinase domains) .

- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD/RMSF analysis) .

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Basic: How can the compound’s stability under varying pH and temperature conditions be assessed?

Methodological Answer:

- Forced degradation studies :

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace cyclohexene with cyclopentene; vary N-methyl to N-ethyl) .

- Biological testing : Compare IC₅₀ values of analogs to identify critical functional groups .

- Electron density mapping : Use Hirshfeld surface analysis (CrystalExplorer) to correlate crystallographic data with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.